Dimethoxy strychnine
Description
Structure
2D Structure
Properties
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKTZKIUPZVBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859344 | |
| Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358802-83-1 | |
| Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Dimethoxy Strychnine and Analogues
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is the foundational process of devising a synthetic route, wherein the target molecule is conceptually deconstructed into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For a molecule of the complexity of dimethoxystrychnine, identifying strategic bonds for disconnection is crucial to simplifying the polycyclic framework effectively. bham.ac.uknih.gov
A common strategy in the retrosynthesis of Strychnos alkaloids involves disconnecting the final ring (Ring G) to arrive at a key intermediate, the Wieland-Gumlich aldehyde or a related pentacyclic system. wikipedia.orgacs.org This approach is logical as it simplifies the most complex part of the molecule at a late stage. Further disconnections often target the piperidine (B6355638) ring (Ring D) and the carbocyclic Ring E, as their formation presents significant synthetic hurdles.
Key strategic elements in many synthetic plans include:
Tandem Reactions: Planning for reactions that form multiple bonds in a single operation, such as the aza-Cope rearrangement–Mannich cyclization, simplifies the synthetic sequence and increases efficiency. acs.org
Transannular Cyclizations: Recognizing the potential for closing rings across a medium-sized ring system, as seen in Fukuyama's approach, can unlock novel pathways to the core structure. wikipedia.orgnih.gov
Symmetry and Pattern Recognition: Identifying structural motifs that correspond to powerful and reliable bond-forming reactions (e.g., Diels-Alder, Heck coupling) is a cornerstone of modern retrosynthetic planning. bham.ac.ukrmm.aielsevier.com
Overman's retrosynthetic analysis of strychnine (B123637), for instance, disassembles the Wieland-Gumlich aldehyde to a pentacyclic intermediate, which is then traced back to simpler precursors via a key tandem cationic aza-Cope–Mannich cyclization. acs.org This strategy highlights the power of disconnecting the molecule at points that allow for the application of powerful and stereocontrolled cyclization reactions in the forward synthesis.
Total Synthesis Approaches
The total synthesis of strychnine, and by extension dimethoxystrychnine, has been a proving ground for synthetic strategy for decades. The evolution of these syntheses reflects the broader advancements in the field of organic chemistry.
The first total synthesis of strychnine, accomplished by the group of Robert Burns Woodward in 1954, stands as a landmark achievement in organic synthesis. wikipedia.org This monumental effort, which confirmed the structure proposed by Sir Robert Robinson, involved a lengthy and intricate sequence of reactions. wikipedia.org
A key feature of the Woodward synthesis was the bioinspired ring-opening of a veratryl group with ozone to form a muconic ester, which was then elaborated into the pyridone ester core of the molecule. wikipedia.org The final, challenging step involved the base-catalyzed rearrangement of isostrychnine (B1248549) to strychnine, a transformation that suffered from an unfavorable equilibrium. wikipedia.orgacs.org This pioneering route, while not practical for large-scale synthesis, laid the groundwork for all subsequent efforts by demonstrating that a molecule of such complexity could indeed be constructed from simpler starting materials.
Modern synthetic efforts have focused on controlling the absolute stereochemistry of the target molecule, leading to enantioselective syntheses of the naturally occurring (-)-enantiomer. ddugu.ac.in An enantioselective reaction is one in which one enantiomer is formed in preference to the other from an achiral starting material. ddugu.ac.in
Several research groups have reported elegant asymmetric syntheses of strychnine, with the methodologies being directly applicable to dimethoxystrychnine.
Overman's Synthesis (1993): This was the first enantioselective total synthesis of natural (-)-strychnine. acs.orgudel.edu It utilized a chiral cyclopentene (B43876) derivative, obtained via enzymatic hydrolysis, as the starting material. wikipedia.orgudel.edu The key step was a tandem cationic aza-Cope rearrangement–Mannich cyclization to construct the pentacyclic core. acs.org
Shibasaki's Synthesis (2002): This approach introduced chirality via an asymmetric Michael reaction using an AlLibis(binaphthoxide) (ALB) catalyst. wikipedia.orgsigmaaldrich.com
Fukuyama's Synthesis (2004): This synthesis started from a cyclic amine where chirality was introduced by enzymatic resolution of a precursor. wikipedia.orgnih.gov A key transformation was a transannular cyclization of a nine-membered cyclic amine to form the core structure. nih.gov
Bosch and Bonjoch's Synthesis (1999): This enantioselective synthesis features a reductive Heck reaction to close the piperidine ring and elaborates the indoline (B122111) nucleus at a late stage. nih.gov
Lee and Chen's Synthesis (2017): This concise synthesis of optically active strychnine employed an asymmetric counterion-directed catalysis (ACDC) strategy, alongside a novel vinylogous 1,4-addition and a palladium-catalyzed Heck reaction. nih.gov
Interactive Table: Key Strategies in Asymmetric Syntheses of the Strychnine Core
| Lead Scientist | Year | Key Chiral-Inducing Step/Strategy | Starting Material/Precursor |
|---|---|---|---|
| Larry E. Overman | 1993 | Enzymatic resolution; Aza-Cope–Mannich cyclization acs.orgudel.edu | Enantiopure hydroxy cyclopentenyl acetate (B1210297) udel.edu |
| Joan Bosch/Josep Bonjoch | 1999 | Use of enantiopure intermediate; Reductive Heck reaction nih.gov | 1,3-Cyclohexanedione nih.gov |
| Masakatsu Shibasaki | 2002 | Catalytic asymmetric Michael reaction (ALB catalyst) wikipedia.orgsigmaaldrich.com | Cyclohexenone wikipedia.org |
| Tohru Fukuyama | 2004 | Enzymatic resolution; Transannular cyclization wikipedia.orgnih.gov | Chiral cyclic amine wikipedia.org |
| David Y-K Chen | 2017 | Asymmetric counterion-directed catalysis (ACDC) nih.gov | Not specified |
To improve synthetic efficiency, chemists have developed modular approaches and employed cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. 20.210.105arkat-usa.org This strategy significantly shortens synthetic sequences and aligns with the principles of green chemistry by reducing waste and resource consumption. 20.210.105researchgate.net
Rawal's Synthesis (2011): This synthesis utilized a key intramolecular Diels-Alder reaction followed by an intramolecular Heck coupling, demonstrating a powerful strategy for assembling the polycyclic system. rmm.ai
Reissig's Synthesis (2010): A highly concise formal synthesis was achieved using a samarium iodide-induced cascade reaction to form two of strychnine's rings in a single step. wikipedia.orgrmm.ai
Thiophene (B33073) S,S-dioxide Cycloadditions: A recent approach demonstrates that thiophene S,S-dioxides (TDOs) can provide a modular and concise entry to Strychnos alkaloids. chemrxiv.org This method allows for the rapid assembly of the core structure via asymmetric cycloaddition cascades, enabling the synthesis of the alkaloid akuammicine (B1666747) in just three steps from tryptamine (B22526). chemrxiv.org
These approaches highlight a shift towards building complex molecular architecture through highly efficient, pre-programmed reaction sequences.
Functionalization and Derivatization Research
Research into the functionalization and derivatization of the dimethoxystrychnine scaffold is crucial for exploring its chemical space and developing analogues. While total synthesis provides access to the core, methods to selectively modify the completed structure are also of significant interest.
The biosynthesis of strychnine and brucine (B1667951) (dimethoxystrychnine) provides a blueprint for late-stage functionalization. nih.gov In the plant Strychnos nux-vomica, strychnine is converted to brucine through a sequence of hydroxylation at the C-10 position followed by methylation. nih.gov This enzymatic functionalization suggests that synthetic chemists could target similar positions for derivatization.
Key intermediates in total synthesis, such as the Wieland-Gumlich aldehyde, are versatile platforms for derivatization. wikipedia.orgacs.org The aldehyde functionality allows for a wide range of chemical transformations, enabling the synthesis of a library of analogues with modifications to the final ring system. Synthetic routes that produce such late-stage intermediates are therefore highly valuable for derivatization studies.
Synthetic Exploration of Structural Analogues and Heterocyclic Systems
The strategies developed for the synthesis of dimethoxystrychnine have been extended to the creation of a variety of structural analogues and related heterocyclic systems. researchgate.netrsc.org The incorporation of heterocyclic moieties into complex scaffolds is a common strategy in medicinal chemistry to modulate properties. beilstein-journals.orgmdpi.com
The synthesis of dimethoxystyryl derivatives of other nitrogen-containing heterocycles, for example, demonstrates the modular combination of the dimethoxy-substituted aromatic ring with different core structures. nih.gov Furthermore, the exploration of novel cascade reactions provides access to diverse polycyclic N-heterocycles that may share structural features with the Strychnos alkaloids. researchgate.net The development of synthetic methods for related indole-containing structures, such as pyrrolidinoindolines, also contributes to the toolbox available for creating complex analogues. nih.gov The overarching goal of this research is to leverage the sophisticated synthetic strategies honed on challenging targets like dimethoxystrychnine to build new and diverse molecular architectures. mdpi.com
Sophisticated Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like dimethoxystrychnine. Through a suite of one-dimensional and two-dimensional experiments, chemists can map out the complete carbon and proton framework of the molecule.
One-dimensional NMR experiments provide fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
The ¹H NMR spectrum of dimethoxystrychnine displays a series of signals corresponding to each unique proton in the molecule. tlwb.com.cn The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the splitting pattern (multiplicity) reveals information about neighboring protons. For a complex molecule like dimethoxystrychnine, the ¹H NMR spectrum can show regions with overlapping signals, necessitating more advanced techniques for full assignment. southampton.ac.uk
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. tlwb.com.cn These spectra are often acquired with proton decoupling, resulting in a single sharp peak for each carbon, which simplifies the spectrum and clearly resolves all expected resonances. tlwb.com.cnmagritek.com
Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment that provides information about the number of protons attached to each carbon atom. By running different DEPT experiments (e.g., DEPT-45, DEPT-90, and DEPT-135), it is possible to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For instance, in a DEPT-135 spectrum, CH and CH₃ groups typically appear as positive signals, while CH₂ groups appear as negative signals, and quaternary carbons are absent. libretexts.org This technique is invaluable for the definitive assignment of signals in the ¹³C NMR spectrum. tlwb.com.cnmagritek.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Dimethoxystrychnine (Brucine) in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Carbon Type (from DEPT) |
| 2 | - | 148.1 | C |
| 3 | - | 150.2 | C |
| 4 | 8.12 | 101.5 | CH |
| 5 | 6.95 | 106.2 | CH |
| 6 | - | 131.1 | C |
| 7 | - | 124.3 | C |
| 8 | 4.31 | 78.9 | CH |
| 9 | - | 170.1 | C=O |
| 11 | 4.15 | 65.2 | CH₂ |
| 12 | 3.85 | 48.7 | CH |
| 13 | - | 50.1 | C |
| 14 | 2.65 | 31.5 | CH |
| 15 | 1.89 | 26.9 | CH₂ |
| 16 | 3.15 | 52.8 | CH₂ |
| 17 | 1.25 | 28.9 | CH₂ |
| 18 | 3.69 | 42.5 | CH |
| 20 | 2.36 | 60.1 | CH |
| 21 | 3.10 | 42.9 | CH₂ |
| 22 | 2.84 | 52.1 | CH |
| 23 | 1.46 | 38.7 | CH |
| OMe | 3.91 | 56.4 | CH₃ |
| OMe | 3.86 | 56.3 | CH₃ |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data compiled from representative spectra. tlwb.com.cnmagritek.comnih.gov
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece. researchgate.net
Correlation Spectroscopy (COSY) is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. magritek.com In the COSY spectrum of dimethoxystrychnine, cross-peaks identify which protons are neighbors in the spin system. magritek.com For example, couplings can be observed between protons at positions 8 and 9, as well as between protons at positions 6 and 11. tlwb.com.cn
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). magritek.com This experiment is extremely useful for assigning carbon resonances by linking them to their known proton signals. magritek.com A multiplicity-edited version (HSQC-ME) can also provide DEPT-like information, distinguishing CH/CH₃ groups from CH₂ groups by the phase of the cross-peaks. magritek.com
Heteronuclear Multiple Bond Correlation (HMBC) is another heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). magritek.com This is crucial for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. For dimethoxystrychnine, an HMBC spectrum would show correlations from a specific proton, such as H8, to nearby carbons like C2, C3, C5, C7, and C9, helping to piece together the intricate ring structure. magritek.com
Table 2: Key 2D NMR Correlations for Dimethoxystrychnine (Brucine)
| Experiment | Correlated Nuclei | Information Provided | Example Correlation |
| COSY | ¹H ↔ ¹H | Identifies protons coupled to each other (neighboring protons). | H-8 ↔ H-9; H-14 ↔ H-15 tlwb.com.cn |
| HSQC | ¹H ↔ ¹³C (¹J) | Connects protons to their directly attached carbons. | H-11 ↔ C-11 |
| HMBC | ¹H ↔ ¹³C (²J, ³J) | Connects protons to carbons 2 or 3 bonds away; identifies quaternary carbons. | H-8 ↔ C-2, C-3, C-7, C-9, C-17 magritek.commagritek.com |
For highly complex and rigid molecules like dimethoxystrychnine, standard 1D and 2D NMR spectra can still contain areas of signal overlap that complicate unambiguous assignment. southampton.ac.uk In such cases, advanced NMR techniques are employed. Strychnine (B123637) and its derivatives are often used as standards to test these advanced experiments. southampton.ac.uk Techniques like J-resolved spectroscopy can be used to separate chemical shift and coupling constant information into different dimensions, simplifying complex multiplets. researchgate.net Other experiments, such as TOCSY (Total Correlation Spectroscopy) , can reveal correlations between protons within an entire spin system, not just direct neighbors. researchgate.net These advanced methods are essential for the complete and accurate structural elucidation of complex natural products. researchgate.net
Mass Spectrometry (MS) Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. nih.gov This precision allows for the determination of the elemental composition of dimethoxystrychnine (C₂₃H₂₆N₂O₄) with a high degree of confidence, distinguishing it from other compounds that may have the same nominal mass. Techniques such as LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) are commonly used for this purpose. nih.gov
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). wvu.edu The resulting fragment ions (product ions) are then analyzed. wvu.edu This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule. nih.govnih.gov
The fragmentation of dimethoxystrychnine would be expected to follow pathways similar to its parent compound, strychnine. researchgate.net The analysis involves inducing fragmentation of the protonated molecular ion [M+H]⁺ and observing the resulting product ions. These fragmentation pathways are studied to understand how the molecule breaks apart, which provides valuable confirmation of its structure. mdpi.comnih.gov The study of these pathways is critical for the unambiguous identification of the compound in complex mixtures. core.ac.uk
Table 3: Representative MS/MS Fragmentation Data for Dimethoxystrychnine
| Ion Type | m/z (Mass-to-Charge Ratio) | Description |
| Precursor Ion [M+H]⁺ | 395.19 | Protonated molecular ion of dimethoxystrychnine (C₂₃H₂₇N₂O₄⁺) |
| Product Ion | 324.12 | Represents a significant fragment, potentially from loss of a portion of the ether and ring structure. |
| Product Ion | 244.09 | A major fragment ion observed in MS/MS spectra. |
| Product Ion | 229.07 | Further fragmentation product. |
| Product Ion | 213.07 | Another characteristic fragment ion. |
Note: Fragmentation data is based on available MS/MS spectra for dimethoxystrychnine. nih.gov
Metabolite Identification Workflows in In Vitro Chemical Systems
The in vitro metabolism of dimethoxy strychnine (brucine) has been effectively characterized using advanced analytical workflows. A prominent method involves high-performance liquid chromatography (HPLC) combined with hybrid ion trap/time-of-flight mass spectrometry (LC/MS-IT-TOF). shimadzu.com.cn This powerful technique allows for the separation and high-resolution mass analysis of the parent compound and its metabolites produced in systems such as rat liver microsomes. shimadzu.com.cnnih.gov
The workflow begins with the incubation of this compound with liver microsomes, which contain the necessary enzymes (like Cytochrome P450, particularly CYP3A4) for metabolism. shimadzu.com.cnnih.gov Following incubation, the mixture is processed to extract the metabolites. The extract is then injected into the LC/MS-IT-TOF system. A key part of the data processing is the use of a mass defect filter (MDF) technique. This method selectively filters the full-scan mass data to highlight potential metabolites, distinguishing them from the complex biological matrix. shimadzu.com.cn
Through these workflows, researchers have identified several biotransformation products of this compound. The primary metabolite identified is Brucine (B1667951) N-oxide, resulting from the oxidation of the nitrogen atom on the nitrogen bridge. researchgate.netresearchgate.net This finding is consistent with metabolic studies of the parent compound, strychnine, where Strychnine N-oxide is also a major metabolite. shimadzu.com.cn By comparing the fragmentation patterns of the parent drug with those of the detected metabolites, scientists can pinpoint the sites of metabolic modification on the complex alkaloid structure. shimadzu.com.cn
| Parent Compound | Metabolite | Metabolic Reaction | Reference |
|---|---|---|---|
| This compound (Brucine) | Brucine N-oxide | N-Oxidation | researchgate.netresearchgate.net |
| Strychnine (for comparison) | Strychnine N-oxide | N-Oxidation | shimadzu.com.cn |
| Hydroxylated Strychnine | Hydroxylation | shimadzu.com.cn | |
| Strychnine 21,22-epoxide | Epoxidation | shimadzu.com.cn | |
| 21-hydro-22-hydroxystrychnine | Hydrolysis | shimadzu.com.cn |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its constituent bonds. These methods are invaluable for confirming the identity of the compound and gaining insights into its conformational state.
| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-H Stretching (Saturated Carbons) | FT-IR | 2841 - 2928 | researchgate.net |
| C=O Stretching (Lactam) | FT-IR | ~1653 | researchgate.net |
| Aromatic C=C Stretching | FT-IR | ~1500 | researchgate.net |
| O-H Stretching (in hydrates) | Raman | 3100 - 3700 | researchgate.net |
| C-H Stretching | Raman | 2800 - 3000 | researchgate.net |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination
The inherent chirality of the this compound molecule, arising from its multiple stereocenters, makes it amenable to analysis by chiroptical spectroscopy. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the molecule with left- and right-circularly polarized light, providing crucial information about its absolute configuration and conformation in solution.
Studies on strychnine alkaloids, including this compound, have utilized CD spectroscopy to investigate electronic transitions within the molecule's chromophores. cdnsciencepub.com The CD spectrum of this compound is characterized by several Cotton effects, which are the differential absorption peaks. In acidic aqueous solutions, an intense negative Cotton effect is observed around 211 nm, with a negative shoulder at 228 nm. cdnsciencepub.com These effects are assigned to specific electronic transitions within the dihydroindole nucleus and the ethylenic group of the molecule. cdnsciencepub.com The signs and magnitudes of these Cotton effects are directly related to the three-dimensional arrangement of the atoms, making CD a powerful tool for confirming the absolute stereochemistry of the molecule. cdnsciencepub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions. For this compound, the primary chromophore responsible for UV absorption is the substituted dihydroindole nucleus. cdnsciencepub.com
The UV spectrum of this compound in ethanol (B145695) exhibits distinct absorption maxima. drugfuture.com These absorptions correspond to π→π* transitions within the aromatic system. Research has identified at least five electronic transitions are necessary to fully account for the spectroscopic properties of strychnine alkaloids in the UV region above 190 nm. cdnsciencepub.com The positions and intensities of these absorption bands are influenced by the solvent environment and the specific substituents on the aromatic ring. cdnsciencepub.com
| Solvent | λmax (nm) | Molar Extinction Coefficient (log ε) | Reference |
|---|---|---|---|
| Ethanol | 263 | 4.09 | drugfuture.com |
| 301 | 3.93 | drugfuture.com |
X-ray Crystallography for Solid-State Structure and Conformational Insights
Crystallographic studies have revealed that this compound (brucine) has a high propensity to form various solid forms, including anhydrates, multiple hydrates, and solvates with different solvents like acetone. researchgate.netacs.org This is in contrast to strychnine, which is much less prone to forming such derivatives. researchgate.net The crystal packing of brucinium salts often involves the formation of characteristic undulating sheet substructures. nih.gov These sheets create cavities where counter-ions and solvent molecules, such as water, can be accommodated. nih.gov The analysis of these crystal structures highlights the importance of hydrogen bonding and other non-covalent interactions in dictating the self-assembly and packing of the molecules in the solid state. nih.govresearchgate.net This tendency to form hydrates is governed by a complex interplay between temperature and relative humidity. acs.orgacs.org
Computational Chemistry and Theoretical Modeling of Dimethoxy Strychnine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate the electronic structure and geometric properties of molecules. For dimethoxy strychnine (B123637), DFT calculations would provide fundamental insights into its stable configurations and electronic distribution.
DFT calculations, typically employing methods like B3LYP or PBE with appropriate basis sets (e.g., 6-31G(d)), are essential for determining the lowest energy conformation of dimethoxy strychnine. The molecule's intricate fused ring system and the presence of methoxy (B1213986) groups can lead to multiple possible conformers. Geometry optimization would identify the most stable arrangement of atoms, minimizing the molecule's energy. Conformational analysis would explore the potential energy surface to map out various stable and metastable conformers, providing data on their relative energies and dihedral angles. Such analyses are crucial for understanding how the molecule might interact with biological targets or other chemical entities.
Following geometry optimization, vibrational frequency calculations using DFT can predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes correspond to specific bond stretching and bending motions within the molecule. These predicted spectra can be compared with experimental data, aiding in the unambiguous identification and characterization of this compound. Furthermore, these calculations can help predict NMR chemical shifts and coupling constants, which are vital for structural elucidation.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electron density distribution around the molecule, indicating regions of positive and negative electrostatic potential. This is typically achieved through DFT calculations. For this compound, MEP maps would highlight nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are critical for predicting sites of chemical reactivity and intermolecular interactions, such as hydrogen bonding or electrostatic attraction. Charge distribution analysis, often derived from population analyses like Mulliken or Löwdin, quantifies the electron density assigned to each atom, revealing partial atomic charges. These charges influence the molecule's polarity and its behavior in polar environments.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior over time. By integrating Newton's equations of motion, MD simulations can explore the conformational landscape of this compound in various environments, such as in solution (e.g., chloroform (B151607), as suggested by one study jetir.orgjetir.org) or in a simulated biological environment. These simulations can reveal how the molecule fluctuates between different conformations, how it solvates, and its dynamic interactions with solvent molecules. This provides crucial information about its flexibility, stability in different media, and potential binding modes.
Theoretical Studies on Molecular Interactions with Defined Chemical Entities
Theoretical studies, often employing computational docking or quantum mechanical calculations, can investigate the interactions of this compound with specific chemical entities, such as receptor binding sites or other small molecules. For instance, studies have explored brucine's interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) nih.govdtic.mil. These investigations typically involve modeling the binding pose, calculating interaction energies, and identifying key amino acid residues or functional groups involved in binding. Such studies are fundamental for understanding structure-activity relationships and designing novel analogs with specific pharmacological profiles.
Ligand-Receptor Binding Mode Predictions (Computational Docking and Simulations)
Computational docking and simulations are widely used to predict how molecules like this compound interact with biological targets, such as receptors. These techniques involve modeling the three-dimensional structures of the ligand and receptor and simulating their potential binding poses.
Research has explored the binding of brucine (B1667951) and strychnine to various biological targets. For instance, studies on the antimalarial activity of Strychnos ligustrina extracts, which contain strychnine and brucine, employed molecular docking to predict active compounds and their mechanisms against target proteins woodj.orgresearchgate.net. These studies indicated that docked compounds exhibited binding affinities surpassing that of chloroquine, a positive control woodj.orgresearchgate.net.
In the context of bitter taste perception, molecular docking studies of strychnine (a related compound) with the TAS2R46 receptor predicted binding modes and affinities tjnpr.org. The analysis revealed that strychnine formed hydrogen bonds with specific amino acid residues (Glu265 and Asn184), suggesting specific and stable interactions contributing to its binding affinity tjnpr.org. While direct docking studies specifically detailing this compound (Brucine) binding to a wide array of receptors are not extensively detailed in the provided search results, the general methodology applied to strychnine suggests its utility for brucine as well. For example, studies investigating the neurotoxic mechanisms of strychnine identified CHRM1 as a potential target, with molecular docking revealing that (S)-stylopine (a related compound) had a binding energy of −8.5 kcal/mol, indicating a strong interaction nih.gov.
Non-Covalent Interaction Analysis
Non-covalent interactions are fundamental to molecular recognition and biological activity. These include hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic interactions. Theoretical methods are employed to analyze these forces in detail.
Density Functional Theory (DFT) calculations have been used to investigate the spectral and non-linear optical properties of brucine and strychnine sci-hub.seresearchgate.net. Natural Bond Orbital (NBO) analysis, a common DFT-based method, has revealed strong hyperconjugative interactions within these molecules. For brucine, NBO analysis indicated large second-order perturbation energies (47.24 kcal/mol), confirming strong intramolecular interactions between nitrogen lone pairs and neighboring antibonding orbitals, which can stabilize the molecule and influence its reactivity sci-hub.seresearchgate.net. These interactions are also seen as evidence for the formation of hydrogen bonds, potentially leading to intermolecular stabilization sci-hub.seresearchgate.net.
The analysis of molecular electrostatic potential maps, derived from DFT calculations, shows that brucine, with its two additional methoxy groups, is more prone to electrophilic attack compared to strychnine, which lacks these polar groups sci-hub.seresearchgate.net. This difference in polarization can influence how brucine interacts with biological systems. Furthermore, studies comparing the crystal structures of strychnine and brucine (the dimethoxy derivative) indicate that both can form similar self-assemblies, but they exhibit preferences for different assemblies, with brucinium cations allowing for stronger hydrogen bonds involving the amide oxygen atom researchgate.net.
Advanced Analytical Methodologies in Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Chemical Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing compounds like Dimethoxy strychnine (B123637), enabling both the assessment of its purity and precise quantitative analysis. Studies have utilized HPLC to determine the concentration of Dimethoxy strychnine (also known as Brucine) in plant extracts and pharmaceutical formulations who.intnih.govwisdomlib.orgtci-thaijo.org. For instance, a reverse-phase HPLC method employing a Bischoff-chrombudget C18 column with a mobile phase of acetonitrile (B52724) and a pH 3.6 phosphate (B84403) buffer has been validated for strychnine, demonstrating good accuracy and precision with a relative standard deviation (RSD) of 1.9844% wisdomlib.org. Another study detailed an HPLC method using a Phenomenex-ODS column with a mobile phase of methanol (B129727), water, and diethylamine, detecting compounds at 260 nm who.int. This technique has also been applied to quantify this compound and strychnine in Strychnos nux-vomica leaves, with concentrations of strychnine reported as 0.6 mg per 500 mg of extract and brucine (B1667951) as 1.6 mg per 500 mg of extract who.int. Furthermore, a TLC-densitometric method validated according to ICH guidelines has been used for the simultaneous quantitation of strychnine and brucine, showing good accuracy and precision tci-thaijo.org.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is instrumental in identifying and quantifying volatile compounds, and it has been applied in the analysis of plant extracts containing this compound derivatives. GC-MS, often coupled with libraries such as NIST, is used for the identification of bioactive compounds in plant materials who.intnih.gov. For example, GC-MS analysis of Strychnos nux-vomica leaf ethanolic extract identified various medicinal compounds, though brucine was not detected in the GC-MS analysis in one specific study who.int. The technique relies on spectral comparisons to extensive mass spectral libraries for data analysis msu.edu. GC-MS is also employed for the general analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), even in trace amounts, by combining sampling and analysis reading.ac.ukhelsinki.fimeasurlabs.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Trace Component Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) and its variations, such as LC-ESI-ITMS and LC-MS/MS, are powerful tools for analyzing complex mixtures and detecting trace components, including metabolites of this compound. A liquid chromatography-electrospray ionization-ion trap mass spectrometry (LC-ESI-ITMS) method has been developed for the simultaneous analysis of strychnine, brucine, and their metabolites, demonstrating good linearity and limits of detection of 0.008 µg/mL for both compounds nih.gov. This method identified metabolites such as strychnine N-oxide and brucine N-oxide by comparing molecular mass, retention time, and tandem MS spectra nih.gov. Another study utilized LC-MS/MS for the determination of brucine in human serum, achieving limits of detection and quantification of 0.12 and 0.23 ng/mL, respectively oup.com. LC-MS techniques are crucial for characterizing and identifying unknown metabolites, providing precise mass/charge ratios for structural elucidation shimadzu.com.cn. PubChem data also lists LC-MS analysis details for this compound, including retention time and precursor m/z values nih.gov.
Spectrophotometric Methods in Chemical Assay Development
Spectrophotometric methods offer a means for chemical assay development, including the quantification of alkaloids. A spectrophotometric method involving the complexation of strychnine and brucine with methyl orange, followed by treatment with NaOH and analysis using a two-wavelength method, has been reported for analyzing nux vomica tincture researchgate.net. This method demonstrated a relative standard deviation of 0.52% and was successfully applied to various nux vomica preparations researchgate.net. While direct spectrophotometric analysis of this compound itself is less detailed in the provided search results, the principle of using UV-Vis spectrophotometry for quantification of related compounds is established researchgate.net.
Time Domain Reflectometry (TDR) for Dielectric Relaxation Studies in Solution
Time Domain Reflectometry (TDR) is employed to study the dielectric relaxation behavior and thermodynamic properties of solutions, including those containing this compound. Research has investigated the thermodynamic behavior and dielectric relaxation study of 2-3 this compound in chloroform (B151607) and methanol solutions using TDR jetir.orgjetir.orgresearchgate.netgoogle.co.inresearchgate.netresearchgate.net. These studies measured complex permittivity spectra in the frequency range of 10 MHz to 30 GHz. The static dielectric constant (ε₀) and relaxation time (τ) were determined using non-linear least-square fit methods jetir.orgjetir.org. Thermodynamic parameters such as enthalpy of activation (ΔH) and entropy of activation (ΔS) were derived from the Eyring rate equation for different molar concentrations of this compound in chloroform jetir.orgjetir.org. For example, the static dielectric constant (ε₀) was observed to decrease with increasing concentration and temperature, while relaxation time (τ) increased with both concentration and temperature jetir.org.
Method Validation for Research Applications (e.g., linearity, precision, recovery in chemical samples)
Method validation is a critical step in ensuring the reliability of analytical data for compounds like this compound. Validation parameters such as linearity, precision, and recovery are routinely assessed. For instance, a GC-MS method for strychnine and brucine demonstrated linearity with correlation coefficients (r²) greater than 0.9997, with limits of detection (LOD) and quantification (LOQ) specified for both compounds researchgate.net. Intra- and inter-day repeatability for brucine was reported to be below 2.50% researchgate.net. In another study, LC-MS/MS validation for brucine showed limits of detection of 0.12 ng/mL and limits of quantification of 0.23 ng/mL, with intraday precision (%RSD) between 1.4% and 5.3%, and accuracy (%bias) between 0.72% and 1.3% oup.com. For an electrochemical sensor for strychnine, inter-day precision values were up to 11.5% and intra-day precision up to 2.32%, with recovery rates around 92% mdpi.com. RP-HPLC methods for strychnine have also been validated, showing linearity with correlation coefficients of 0.9992 and RSDs of 1.9844% wisdomlib.org.
Applications of Dimethoxy Strychnine in Chemical Research
Role as a Chiral Resolving Agent in Enantioselective Separations
One of the earliest and most enduring applications of dimethoxy strychnine (B123637) (brucine) in chemistry is its use as a chiral resolving agent. chemrxiv.org Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. wikipedia.org This separation is critical in fields like pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity while the other may be inactive or even harmful.
The primary method by which dimethoxy strychnine facilitates this separation is through the formation of diastereomeric salts. wikipedia.org As a chiral base, it reacts with a racemic mixture of acidic compounds to form two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and crystal structure. nih.gov This difference allows for their separation by conventional techniques like fractional crystallization. wikipedia.org After separation, the resolving agent can be removed, typically by treatment with a strong acid, to yield the pure enantiomers of the original acidic compound. nih.gov
The use of this compound as a resolving agent dates back to the foundational work in stereochemistry and has been instrumental in the optical resolution of a wide array of racemic acids and other acidic compounds. chemrxiv.orgchimia.ch
Table 1: Examples of Racemic Compounds Resolved Using this compound This table is illustrative and provides a general representation of compound classes that have been resolved using this method.
| Racemic Compound Class | Resolving Principle | Separation Method |
| Carboxylic Acids | Diastereomeric salt formation | Fractional Crystallization |
| Sulfonic Acids | Diastereomeric salt formation | Fractional Crystallization |
| Phosphonic Acids | Diastereomeric salt formation | Fractional Crystallization |
| Alcohols (derivatized) | Diastereomeric ester formation | Crystallization/Chromatography |
Catalytic Applications in Asymmetric Synthesis
Beyond its stoichiometric use in chiral resolution, this compound and its derivatives have found application in the realm of asymmetric catalysis. In this context, a small, substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. frontiersin.org
Early investigations explored the use of alkaloids like this compound to induce enantioselectivity in chemical reactions. For instance, it was shown to induce enantiomeric enrichment in the kinetic resolution of secondary alcohols via acylation, although the enantiomeric excesses achieved were modest by modern standards. chimia.ch These pioneering studies, however, highlighted the potential of such natural products as organocatalysts, which are metal-free, small organic molecules that can catalyze chemical transformations. biosynth.comchimia.ch
More contemporary research has focused on utilizing the rigid, complex scaffold of this compound to create more sophisticated chiral ligands and catalysts. The catechol derivative of brucine (B1667951), for example, has been employed as a chiral ligand in asymmetric catalysis, demonstrating the potential for its derivatized forms in modern synthetic chemistry. chemrxiv.org The development of asymmetric synthesis is a cornerstone of modern chemistry, enabling the efficient production of complex chiral molecules like pharmaceuticals and natural products. nih.govnih.gov
Probes for Mechanistic Chemical Biology Studies
The potent and specific biological activity of the parent compound, strychnine, is mediated by its high-affinity binding to glycine (B1666218) receptors in the central nervous system. nih.gov This well-defined biological interaction makes strychnine and its analogs, including this compound, valuable tools for chemical biology studies aimed at understanding molecular recognition and elucidating the structure of biological binding sites. nih.gov
From a chemical perspective, these alkaloids serve as molecular probes. By studying the structure-activity relationships of a series of related compounds, researchers can map the key chemical features required for binding to a receptor. The introduction of the two methoxy (B1213986) groups in this compound, for example, alters its electronic and steric properties compared to strychnine, leading to a change in binding affinity and biological effect. This information provides insights into the topology and chemical environment of the receptor's binding pocket.
Molecular recognition, the process by which molecules selectively bind to one another, is fundamental to nearly all biological processes. mdpi.com The study of how ligands like this compound interact with their biological targets helps to unravel the complex interplay of non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, and van der Waals forces—that govern these recognition events.
Reference Standard in Natural Product Chemistry Research
In analytical and natural product chemistry, the availability of pure, well-characterized reference standards is essential for the identification and quantification of chemical substances. This compound (brucine), as a readily available and extensively studied natural alkaloid, serves as an important reference standard. biosynth.comnist.gov
Its distinct physical and spectral properties (e.g., melting point, specific rotation, mass spectrum, and NMR spectrum) provide a benchmark for confirming the identity of the compound when isolated from a new natural source or prepared through chemical synthesis. nist.govnist.gov In quantitative analysis, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a certified reference standard of this compound is used to create calibration curves to determine the concentration of the analyte in a sample.
The National Institute of Standards and Technology (NIST), for example, maintains a database of spectral and chemical data for brucine, underscoring its role as a standard compound in chemistry. nist.gov Similarly, pharmacopoeias may list strychnine and its derivatives as reference standards for quality control in pharmaceutical testing. sigmaaldrich.com
Table 2: Key Physicochemical Properties of this compound (Brucine)
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₂O₄ nih.gov |
| Molecular Weight | 394.5 g/mol nih.gov |
| Melting Point | ~178 °C biosynth.com |
| Appearance | White crystalline solid nih.gov |
| CAS Number | 357-57-3 nih.gov |
Development of Novel Derivatized Scaffolds for Chemical Exploration
The complex, rigid, and stereochemically rich heptacyclic structure of this compound makes it an attractive scaffold for chemical exploration and the development of novel derivatives. chemrxiv.org In medicinal chemistry and drug discovery, the concept of a molecular scaffold—the core structure of a molecule—is central to the design of new bioactive compounds. nih.govresearchgate.net
Starting from a complex natural product like this compound, chemists can perform targeted modifications to create a library of new compounds. These modifications can include the addition, removal, or alteration of functional groups to systematically probe how structural changes affect biological activity. This approach can lead to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net
The synthesis of strychnos alkaloid derivatives is an active area of research, driven by the desire to understand their complex biosynthesis and to create novel molecules with potential applications in medicine and biology. nih.gov The unique three-dimensional architecture of the this compound scaffold provides a template for designing molecules that can interact with biological targets in ways that are not achievable with simpler, more flexible structures. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for dimethoxy strychnine, and how do reaction conditions influence yield?
- Methodological Answer : this compound (synonym: Brucine) is typically synthesized via esterification or alkylation of strychnine precursors. For example, methoxy groups can be introduced using Williamson ether synthesis under alkaline conditions. Key steps include:
- Protection of reactive sites (e.g., amine groups in strychnine) to prevent side reactions.
- Optimization of solvent systems (e.g., anhydrous dimethylformamide) to enhance nucleophilic substitution efficiency .
- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients to isolate dimethoxy derivatives.
Q. How is this compound structurally characterized, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- X-ray crystallography is the gold standard for resolving its rigid bicyclic structure, particularly the spatial arrangement of methoxy groups at C-2 and C-3 positions .
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies proton environments, with methoxy groups showing distinct singlets (¹H NMR) and quaternary carbons near 55–60 ppm (¹³C NMR) .
- High-resolution mass spectrometry (HRMS) confirms molecular formula (C23H26N2O4) with m/z ≈ 394.19 [M+H]<sup>+</sup> .
Advanced Research Questions
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?
- Methodological Answer :
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from proteins/lipids.
- Detection limits : Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., 394.19 → 264.1 and 394.19 → 203.0) for specificity .
- Calibration curves : Prepare in pooled matrix (e.g., plasma) to account for recovery variations (R<sup>2</sup> > 0.99 required) .
Q. How do computational models explain the structure-activity relationship (SAR) of this compound’s toxicity compared to strychnine?
- Methodological Answer :
- Molecular docking : Simulate binding to glycine receptors (e.g., PDB ID 3JAE) to compare affinity. Dimethoxy groups reduce steric hindrance, enhancing receptor-ligand van der Waals interactions .
- Free energy calculations (MM-PBSA) : Predict ΔG values to quantify binding stability. This compound shows ΔG ≈ −45 kcal/mol vs. −38 kcal/mol for strychnine, aligning with its higher toxicity .
Data Contradiction Analysis
Q. Why do studies report conflicting LD50 values for this compound in murine models?
- Methodological Resolution :
- Variable administration routes : Intraperitoneal (LD50 ≈ 1 mg/kg) vs. oral (LD50 ≈ 15 mg/kg) due to first-pass metabolism differences .
- Strain-specific pharmacokinetics : CD-1 mice metabolize this compound 30% faster than BALB/c, altering toxicity thresholds.
- Solution : Standardize protocols using OECD Guidelines 423 (acute oral toxicity) and report strain, sex, and administration details .
Research Design Considerations
Q. What in vitro models are optimal for studying this compound’s neuropharmacological effects?
- Methodological Answer :
- Primary neuronal cultures : Isolate cortical neurons from embryonic rats (E18) to assess glycine receptor blockade via calcium imaging (Fluo-4 AM dye) .
- SH-SY5Y neuroblastoma cells : Use for high-throughput screening of apoptosis markers (e.g., caspase-3 activation) post-exposure .
- Positive controls : Include strychnine (1–10 µM) to benchmark potency .
Data Presentation Guidelines
Q. How should researchers present spectral data for this compound in publications?
- Methodological Answer :
- NMR : Include full spectra in supplementary materials, with annotated peaks in the main text (e.g., δ 3.87 ppm for OCH3) .
- Crystallography : Report CIF files and key parameters (Rfactor < 0.05, space group P21) .
- Tables : Summarize spectroscopic data (e.g., IR bands at 1720 cm<sup>−1</sup> for carbonyl) alongside synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
